
3-(4-bromophenyl)-3-(difluoromethyl)-3H-diazirine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromophenyl)-3-(difluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a bromophenyl group and a difluoromethyl group attached to the diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-3-(difluoromethyl)-3H-diazirine typically involves the following steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor with a diazo compound under specific conditions.
Introduction of the bromophenyl group: This step may involve a substitution reaction where a bromophenyl group is introduced to the diazirine ring.
Addition of the difluoromethyl group: This can be done using difluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Specific details would require consultation with industrial chemistry resources.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized products.
Reduction: Reduction reactions may involve the removal of halogen atoms or the reduction of the diazirine ring.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while substitution may result in various substituted phenyl derivatives.
科学研究应用
Chemistry
Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target molecules upon exposure to light.
Chemical Probes: Employed as chemical probes to investigate biological pathways and molecular mechanisms.
Biology
Protein Interaction Studies: Helps in identifying binding sites and interaction partners of proteins.
Enzyme Inhibition: Used to study enzyme mechanisms and inhibition by covalently modifying active sites.
Medicine
Drug Development:
Diagnostic Tools: May be used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used in the synthesis of complex molecules and intermediates.
作用机制
The mechanism of action of 3-(4-bromophenyl)-3-(difluoromethyl)-3H-diazirine involves the formation of reactive intermediates upon exposure to light. These intermediates can form covalent bonds with nearby molecules, allowing for the study of molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
相似化合物的比较
Similar Compounds
3-(4-chlorophenyl)-3-(difluoromethyl)-3H-diazirine: Similar structure with a chlorophenyl group instead of a bromophenyl group.
3-(4-fluorophenyl)-3-(difluoromethyl)-3H-diazirine: Contains a fluorophenyl group instead of a bromophenyl group.
3-(4-methylphenyl)-3-(difluoromethyl)-3H-diazirine: Features a methylphenyl group in place of the bromophenyl group.
Uniqueness
The presence of the bromophenyl group in 3-(4-bromophenyl)-3-(difluoromethyl)-3H-diazirine may confer unique reactivity and binding properties compared to similar compounds. This uniqueness can be leveraged in specific scientific and industrial applications.
属性
分子式 |
C8H5BrF2N2 |
|---|---|
分子量 |
247.04 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-3-(difluoromethyl)diazirine |
InChI |
InChI=1S/C8H5BrF2N2/c9-6-3-1-5(2-4-6)8(7(10)11)12-13-8/h1-4,7H |
InChI 键 |
PSLXXUBALLGDKC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2(N=N2)C(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13457168.png)
![benzyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B13457174.png)
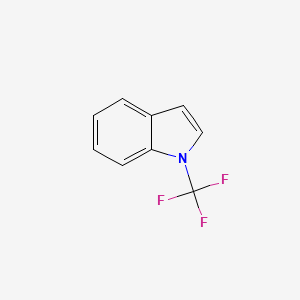

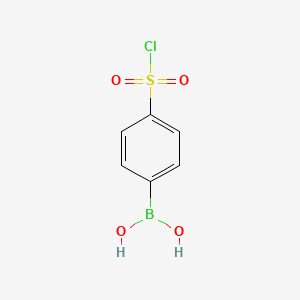
![3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13457195.png)
![3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate](/img/structure/B13457196.png)
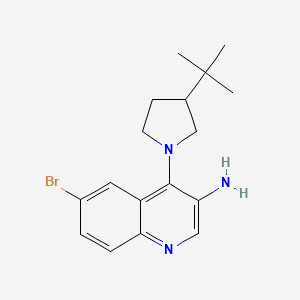
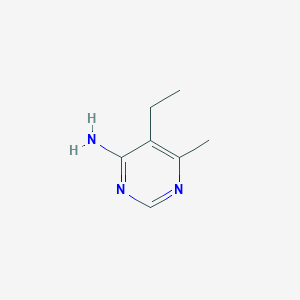
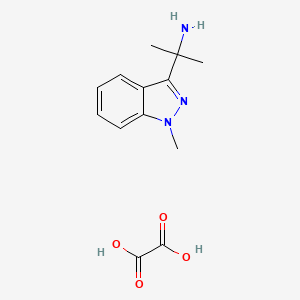
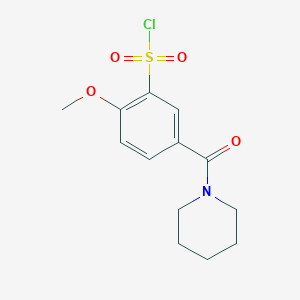
![2-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]acetamide monohydrochloride](/img/structure/B13457224.png)
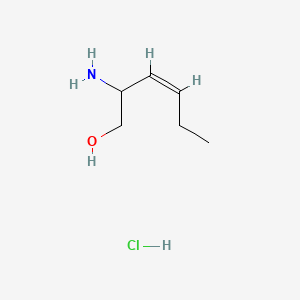
![2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride](/img/structure/B13457240.png)
